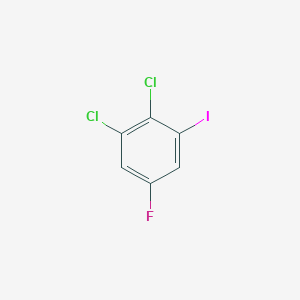

1,2-Dichloro-5-fluoro-3-iodobenzene

描述

BenchChem offers high-quality 1,2-Dichloro-5-fluoro-3-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-5-fluoro-3-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2-dichloro-5-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGHVFMJTPWBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthetic Landscape of Polychlorinated Fluoroiodobenzenes: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the synthesis, properties, and applications of polychlorinated fluoroiodobenzenes, a class of highly functionalized aromatic compounds. Due to the limited availability of specific experimental data for 1,2-Dichloro-5-fluoro-3-iodobenzene, this document will use the closely related and well-documented isomer, 1,3-Dichloro-5-fluoro-2-iodobenzene (CAS: 939990-10-0) , as a representative example to illustrate the core scientific principles and methodologies.

Introduction: The Strategic Importance of Highly Substituted Iodobenzenes

Polychlorinated fluoroiodobenzenes are a class of aromatic compounds characterized by a benzene ring substituted with chlorine, fluorine, and iodine atoms. These molecules serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of multiple, distinct halogen atoms on the aromatic scaffold provides a rich platform for selective chemical transformations.

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it a prime site for introducing molecular complexity through various cross-coupling reactions.[1] The chlorine and fluorine substituents, on the other hand, modulate the electronic properties and lipophilicity of the molecule, which can significantly influence the biological activity and pharmacokinetic profile of the final product.[2] This guide provides an in-depth look into the physicochemical properties, synthesis, and applications of these valuable synthetic intermediates.

Physicochemical Properties of 1,3-Dichloro-5-fluoro-2-iodobenzene

A comprehensive understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.[3] The properties of 1,3-Dichloro-5-fluoro-2-iodobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 939990-10-0 | [4] |

| Molecular Formula | C₆H₂Cl₂FI | [4] |

| Molecular Weight | 290.89 g/mol | [4] |

| Appearance | Not specified; likely a solid or liquid at room temperature. | - |

| Solubility | Expected to be soluble in organic solvents and have low aqueous solubility. | General knowledge of similar compounds. |

| Boiling Point | Estimated to be high due to the molecular weight and polarity. | General knowledge of similar compounds. |

| Density | Expected to be significantly denser than water. | General knowledge of similar compounds. |

Synthesis of Functionalized Iodobenzenes: A Representative Protocol

The synthesis of highly substituted iodobenzenes often involves a multi-step sequence, starting from readily available precursors. A common strategy involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Herein, we present a generalized, plausible synthetic route for a polychlorinated fluoroiodobenzene, based on established organic chemistry principles.[5][6]

Experimental Protocol: A Plausible Route to a Polychlorinated Fluoroiodobenzene

Step 1: Halogenation of a Precursor Aniline

-

Starting Material: A suitably substituted fluoroaniline.

-

Chlorination: The aniline is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Iodination via Diazotization-Sandmeyer Reaction

-

Diazotization: The purified chloro-fluoroaniline is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and water). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The mixture is extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any excess iodine, followed by brine. The organic layer is then dried and concentrated.

-

Final Purification: The final product is purified by column chromatography or recrystallization to yield the desired polychlorinated fluoroiodobenzene.

Caption: A generalized workflow for the synthesis of polychlorinated fluoroiodobenzenes.

Applications in Drug Discovery and Development

The unique structural features of polychlorinated fluoroiodobenzenes make them highly valuable in medicinal chemistry. The iodine atom serves as a handle for introducing various functional groups through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the rapid generation of diverse compound libraries for biological screening.

Furthermore, the strategic placement of chlorine and fluorine atoms can significantly impact a drug candidate's properties:

-

Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

-

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can enhance binding affinity and selectivity.[7]

-

Lipophilicity and Permeability: The lipophilicity of a molecule, which influences its ability to cross cell membranes, can be fine-tuned by the number and nature of the halogen substituents.[2]

Caption: Role of functionalized iodobenzenes in a typical drug discovery pipeline.

Conclusion

Polychlorinated fluoroiodobenzenes represent a class of high-value synthetic intermediates that empower medicinal chemists to explore novel chemical space and develop new therapeutic agents. Their unique combination of reactive and modulatory halogen substituents provides a powerful toolkit for the synthesis of complex and biologically active molecules. While specific data for every conceivable isomer may not always be readily available, the fundamental principles of their synthesis and the strategic advantages of their use in drug discovery remain consistent and compelling.

References

-

Synthesis of Functionalized Iodoarenes by Iododecarboxylation of Aromatic Carboxylic Acids. (n.d.). Retrieved February 14, 2026, from [Link]

-

Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2024). Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2023). Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift. Organic Letters. Retrieved February 14, 2026, from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Ding, G., & Peijnenburg, W. J. G. M. (n.d.). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-5-fluoro-2-iodobenzene. Retrieved February 14, 2026, from [Link]

-

Aakash Institute. (n.d.). Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry. Retrieved February 14, 2026, from [Link]

-

Chemistry Steps. (2024, January 25). Halogenation of Benzene. Retrieved February 14, 2026, from [Link]

-

Analiza. (n.d.). Physicochemical Properties. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, August 5). Halogenase engineering and its utility in medicinal chemistry. Retrieved February 14, 2026, from [Link]

-

Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. Retrieved February 14, 2026, from [Link]

-

Shiu, W. Y., & Ma, K. C. (n.d.). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. ACS Publications. Retrieved February 14, 2026, from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Prediction of physicochemical properties. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, October 18). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. Retrieved February 14, 2026, from [Link]

Sources

- 1. Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 6. medium.com [medium.com]

- 7. pubs.acs.org [pubs.acs.org]

Chemical structure analysis of 1,2-Dichloro-5-fluoro-3-iodobenzene

An In-depth Technical Guide to the Chemical Structure Analysis of 1,2-Dichloro-5-fluoro-3-iodobenzene

Introduction

1,2-Dichloro-5-fluoro-3-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility spans the development of novel pharmaceuticals, agrochemicals, and advanced materials, where the specific arrangement of its halogen substituents can profoundly influence molecular properties and biological activity. The precise structural elucidation of this molecule is, therefore, not merely an academic exercise but a critical prerequisite for its effective application. An unambiguous understanding of its atomic connectivity, stereochemistry, and electronic environment is paramount for predicting its reactivity, designing synthetic pathways, and ensuring the quality and efficacy of downstream products.

This guide provides a comprehensive, in-depth analysis of the core analytical techniques employed to definitively characterize the chemical structure of 1,2-Dichloro-5-fluoro-3-iodobenzene. We will move beyond procedural descriptions to explore the underlying scientific rationale for each method, detailing field-proven protocols and interpreting the resultant data. This integrated approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, ensures a self-validating system for structural confirmation, meeting the rigorous standards of modern chemical research.

Molecular Identity and Overview

Before delving into complex analytical workflows, establishing the fundamental properties of the target compound is essential.

| Property | Value |

| IUPAC Name | 1,2-Dichloro-5-fluoro-3-iodobenzene |

| Molecular Formula | C₆H₂Cl₂FI |

| Molecular Weight | 290.89 g/mol |

| Exact Mass | 289.85623 Da |

The spatial arrangement of the substituents on the benzene ring dictates the molecule's chemical and physical properties.

Caption: 2D structure of 1,2-Dichloro-5-fluoro-3-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of magnetically active nuclei. For this specific compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete assignment.

Caption: General workflow for multi-nuclear NMR analysis.

¹H NMR Analysis

-

Expertise & Experience: The ¹H NMR spectrum is the initial and most rapid method to confirm the presence and electronic environment of the aromatic protons. Given the substitution pattern, we expect two distinct signals corresponding to the two non-equivalent hydrogen atoms on the benzene ring. Their chemical shifts and coupling patterns are highly diagnostic.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is sufficient.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

Trustworthiness (Predicted Data): The electronic effects of the five halogen substituents will significantly influence the proton chemical shifts. The iodine and chlorine atoms are deshielding, while fluorine exhibits both inductive withdrawal and mesomeric donation. The proton at the C-6 position (ortho to a chlorine) and the proton at the C-4 position (flanked by iodine and fluorine) will exhibit distinct chemical shifts and will show coupling to each other and to the fluorine atom.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) | ~7.5-7.8 ppm (doublet of doublets, 1H), ~7.2-7.4 ppm (doublet of doublets, 1H) |

| Multiplicity | Doublet of Doublets (dd) for each proton due to coupling to the other proton and the ¹⁹F nucleus. |

| Coupling Constants (J) | ³J(H-H) ≈ 8-9 Hz (ortho coupling), ⁴J(H-F) ≈ 5-7 Hz (meta coupling) |

¹³C NMR Analysis

-

Expertise & Experience: ¹³C NMR is indispensable for confirming the carbon skeleton. Due to the molecule's asymmetry, we anticipate six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are heavily influenced by the directly attached halogen, with the carbon bonded to iodine showing a characteristically shielded (upfield) shift due to the heavy atom effect, while the carbon bonded to fluorine will be significantly deshielded (downfield).

-

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to six singlet signals by removing C-H coupling. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Standard Fourier transform and phasing are applied.

-

-

Trustworthiness (Predicted Data): The carbon chemical shifts provide a fingerprint of the substitution pattern. The C-F and C-Cl bonds cause downfield shifts, while the C-I bond causes a significant upfield shift.

| Predicted ¹³C NMR Data | |

| Number of Signals | 6 |

| Chemical Shift Ranges (δ) | C-F: ~160-165 ppm (doublet, ¹J(C-F)), C-Cl: ~130-140 ppm, C-H: ~115-130 ppm, C-I: ~90-95 ppm |

¹⁹F NMR Analysis

-

Expertise & Experience: ¹⁹F NMR is a highly sensitive and definitive technique for confirming the presence and electronic environment of fluorine.[1] With 100% natural abundance and a large chemical shift dispersion, it provides an unambiguous signal for the fluorine atom.[2][3][4]

-

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Standardization: Chemical shifts are typically referenced externally to a standard like CFCl₃ (δ 0.00 ppm).

-

Acquisition: A standard ¹⁹F pulse sequence is used. Proton coupling may be observed or decoupled.

-

-

Trustworthiness (Predicted Data): A single signal is expected. In a proton-coupled spectrum, this signal will appear as a multiplet (likely a triplet or doublet of doublets) due to coupling with the two meta-protons.

| Predicted ¹⁹F NMR Data | |

| Number of Signals | 1 |

| Chemical Shift (δ vs CFCl₃) | ~ -105 to -115 ppm |

| Multiplicity (Coupled) | Triplet or Doublet of Doublets |

| Coupling Constants (J) | ⁴J(F-H) ≈ 5-8 Hz (meta coupling) |

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

Caption: Workflow for Mass Spectrometry analysis.

-

Expertise & Experience: For halogenated compounds, the isotopic distribution is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, providing definitive evidence for the number of chlorine atoms. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula by providing a highly accurate mass measurement.

-

Experimental Protocol (Electron Ionization - GC-MS):

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC) for separation and then introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated.

-

-

Trustworthiness (Predicted Data): The spectrum will be characterized by the molecular ion cluster and several key fragment ions.

| Predicted Mass Spectrometry Data | |

| Molecular Ion (M⁺) | m/z 290 (for ³⁵Cl₂), 292 (for ³⁵Cl³⁷Cl), 294 (for ³⁷Cl₂) |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms. |

| Key Fragment Ions | [M-I]⁺: Loss of iodine (m/z 163, 165, 167). This is often a very prominent fragmentation pathway for iodoaromatics. [M-Cl]⁺: Loss of a chlorine atom (m/z 255, 257).[5] |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for connectivity and composition, X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[6]

Caption: Standard workflow for X-ray crystallography.

-

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal. If successful, it provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, leaving no doubt as to the isomer's identity.

-

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexanes, ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays.

-

Structure Solution & Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

-

-

Trustworthiness (Expected Data): The output is a definitive 3D model of the molecule. The bond lengths and angles will conform to established values for aromatic systems with halogen substituents.

| Typical Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-Cl | ~1.74 Å |

| C-F | ~1.35 Å |

| C-I | ~2.10 Å |

| C-H | ~0.95 Å |

Integrated Analysis and Conclusion

The structural elucidation of 1,2-Dichloro-5-fluoro-3-iodobenzene is achieved not by a single technique but by the synergistic integration of multiple analytical methods.

Caption: Integrated approach for structural validation.

References

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998603, 1,3-Dichloro-5-fluoro-2-iodobenzene. PubChem. [Link]

-

U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene. PubChem. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. nmr.chem.uottawa.ca. [Link]

-

S. Harrad. (2005). Developments in the analysis of volatile halogenated compounds. Journal of Environmental Monitoring. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

-

Gerig, J.T. (2001). Fluorine NMR. chem.ucsb.edu. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

ResearchGate. (2024). Halogenated Aromatic Compounds. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. rsc.org. [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. rsc.org. [Link]

-

Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Wellesley College.

-

Reddit. (2024). 1,2 Dichlorobenzene NMR. Reddit. [Link]

-

Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2020). Molecules. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. docbrown.info. [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7] - Fluorine notes. (n.d.). fluorine.chemistry-miscellany.com. [Link]

-

University of Calgary. (n.d.). CHEM 2600 - Lecture A01. University of Calgary. [Link]

-

X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. (2002). ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. docbrown.info. [Link]

-

Journal of Analytical Atomic Spectrometry. (2018). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. RSC Publishing. [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-benzene. SpectraBase. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. azom.com [azom.com]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medium.com [medium.com]

Solubility profile of 1,2-Dichloro-5-fluoro-3-iodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1,2-Dichloro-5-fluoro-3-iodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,2-dichloro-5-fluoro-3-iodobenzene. In the absence of extensive empirical data for this specific compound, this guide establishes a robust predictive framework based on first principles of chemical interactions and the physicochemical properties of analogous halogenated benzenes. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding and practical application of the solubility characteristics of this compound.

Introduction: The Significance of Solubility in Research and Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the feasibility and outcome of numerous chemical processes. For professionals in the pharmaceutical and chemical industries, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a substance's utility and applicability. From influencing reaction kinetics and purification strategies to dictating bioavailability and formulation development, solubility data is a cornerstone of successful research and development.[1]

1,2-Dichloro-5-fluoro-3-iodobenzene is a highly substituted halogenated benzene. Such molecules are of significant interest as versatile intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of multiple halogen atoms with varying electronegativities and sizes imparts unique electronic and steric properties, making them valuable building blocks.[2] However, the very features that make these compounds synthetically attractive also contribute to a complex solubility profile that can be challenging to predict.

This guide is structured to provide both a theoretical foundation for understanding the solubility of 1,2-dichloro-5-fluoro-3-iodobenzene and practical, step-by-step methodologies for its empirical determination.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The solubility of 1,2-dichloro-5-fluoro-3-iodobenzene will be dictated by a balance of intermolecular forces between itself (solute-solute), the solvent (solvent-solvent), and the interactions between the two (solute-solvent).

Physicochemical Properties of 1,2-Dichloro-5-fluoro-3-iodobenzene (Predicted)

-

Molecular Structure: The presence of a benzene ring makes the core of the molecule nonpolar. The five halogen substituents (two chlorine, one fluorine, and one iodine) introduce polarity due to the difference in electronegativity between the halogens and carbon. The molecule is asymmetrical, which will result in a net dipole moment, making it a polar molecule.

-

Polarity: While the individual C-X bonds are polar, the overall molecular polarity will be a vector sum of these bond dipoles. Given the arrangement of the halogens, a significant dipole moment is expected. However, the large, nonpolar benzene ring will still be a dominant feature. Therefore, 1,2-dichloro-5-fluoro-3-iodobenzene is best described as a moderately polar molecule.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (no H bonded to O, N, or F). It has the potential to act as a very weak hydrogen bond acceptor through the lone pairs on the halogen atoms, but this interaction is generally not significant in determining solubility in organic solvents.[4]

-

Molecular Size and van der Waals Forces: This is a relatively large and heavy molecule due to the presence of iodine and two chlorine atoms. Consequently, London dispersion forces will be a significant component of its intermolecular interactions.

The Role of the Solvent

The choice of solvent is critical, and its properties will determine its ability to dissolve 1,2-dichloro-5-fluoro-3-iodobenzene. Key solvent characteristics to consider include:

-

Polarity and Dielectric Constant: Polar solvents will be more effective at solvating polar solutes. The dielectric constant is a good measure of a solvent's ability to separate charges.[4]

-

Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, ethyl acetate).[4]

-

Dispersion Forces: Nonpolar solvents primarily interact through London dispersion forces.

Qualitative Solubility Prediction

Based on the predicted properties of 1,2-dichloro-5-fluoro-3-iodobenzene, we can make the following qualitative predictions:

-

High Solubility: Expected in moderately polar aprotic solvents where dipole-dipole interactions and dispersion forces are the primary modes of solvation. Examples include dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Aromatic solvents like toluene may also be effective due to potential π-π stacking interactions.

-

Moderate Solubility: Expected in polar aprotic solvents with higher polarity, such as acetone and acetonitrile. Short-chain alcohols (polar protic solvents) like ethanol and methanol may also show moderate solubility, where the polar interactions with the hydroxyl group are balanced by the nonpolar interactions with the alkyl chain.

-

Low to Negligible Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane, as the dipole-dipole interactions of the solute are not sufficiently overcome. Similarly, highly polar protic solvents like water will have very low solubility for this compound due to the solute's inability to participate in hydrogen bonding and the large nonpolar benzene ring.

The following table provides a list of common organic solvents and their relevant properties to aid in solvent selection.

| Solvent | Polarity Index | Dielectric Constant | Dipole Moment (D) | Boiling Point (°C) |

| Hexane | 0.1 | 1.88 | 0.08 | 68.7 |

| Toluene | 2.4 | 2.38 | 0.31 | 110.6 |

| Diethyl Ether | 2.8 | 4.33 | 1.15 | 34.5 |

| Dichloromethane | 3.1 | 8.93 | 1.14 | 39.7 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 1.75 | 66 |

| Ethyl Acetate | 4.4 | 6.02 | 1.88 | 77.1 |

| Acetone | 5.1 | 20.7 | 2.69 | 56.3 |

| Ethanol | - | 24.55 | 1.66 | 78.3 |

| Methanol | 5.1 | 32.70 | 2.87 | 64.7 |

| Acetonitrile | 5.8 | 37.5 | 3.44 | 81.6 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | 4.1 | 189 |

| Water | 10.2 | 80.1 | 1.87 | 100.0 |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate quantitative data. The following section provides detailed protocols for two widely accepted methods: the Shake-Flask Method and the Gravimetric Method.

General Considerations for Accurate Solubility Measurement

-

Purity of Solute and Solvent: The use of high-purity materials is crucial to obtain accurate and reproducible results.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically using a thermostatically controlled water bath or incubator.[5]

-

Equilibrium Attainment: It is vital to ensure that the solution has reached equilibrium, meaning the concentration of the dissolved solute is constant over time. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[6][7]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase changes, such as solvation or polymorphism, have occurred during the equilibration process.[6]

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Protocol 1: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[6][7]

Materials:

-

1,2-Dichloro-5-fluoro-3-iodobenzene (solute)

-

Organic solvent of interest

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of 1,2-dichloro-5-fluoro-3-iodobenzene to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 48 hours) to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter the sample through a syringe filter.[6]

-

Analysis: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol 2: The Gravimetric Method

The gravimetric method is a straightforward technique that is particularly useful when an analytical standard for the solute is not available.[9]

Materials:

-

1,2-Dichloro-5-fluoro-3-iodobenzene (solute)

-

Organic solvent of interest

-

Flasks with stoppers

-

Shaker or magnetic stirrer

-

Filtration apparatus

-

Pre-weighed evaporating dish or beaker

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Saturation: Prepare a saturated solution by adding an excess of the solute to a known volume of the solvent in a flask. Agitate the mixture at a constant temperature until equilibrium is reached.[5]

-

Filtration: Filter the saturated solution to remove the undissolved solid.

-

Sample Weighing: Accurately weigh a pre-weighed evaporating dish. Pipette a known volume of the clear filtrate into the dish and weigh it again to determine the mass of the solution.

-

Evaporation: Carefully evaporate the solvent from the dish in a fume hood. This can be done at room temperature or with gentle heating.

-

Drying and Weighing: Once the solvent is evaporated, dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[9] Cool the dish in a desiccator before weighing.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Safety and Handling

Hazard Identification (Presumed)

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.

Recommended Safety Protocols

-

Engineering Controls: All handling of 1,2-dichloro-5-fluoro-3-iodobenzene should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.[13]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-dichloro-5-fluoro-3-iodobenzene in organic solvents. By combining theoretical predictions based on molecular structure and solvent properties with detailed, practical experimental protocols, researchers are equipped to make informed decisions regarding solvent selection and to generate the precise, quantitative data necessary for their work. Adherence to the outlined safety protocols is paramount to ensure the safe handling of this and similar halogenated aromatic compounds. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for advancing research and development in fields where this versatile compound finds application.

References

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

University of Wisconsin-Green Bay. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Chemical Science, 11(43), 11657-11666.

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

- Tharp, A. M., et al. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 893-899.

-

American Chemical Society. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6. Retrieved from [Link]

-

Ian-Gobo, M. (2018). Choice of organic solvents /solubility? ResearchGate. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

SlideShare. (n.d.). Gravimetric method of analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-5-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

SlidePlayer. (n.d.). Gravimetric method of analysis. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Studocu. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Science. (n.d.). Propersea (Property Prediction). Royal Society of Chemistry. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 1-Chloro-2-fluoro-5-Iodo-3-trifluoromethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PW - Foundation. (2024, January 22). The IUPAC name of is:.... YouTube. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). 1,3-Difluoro-5-iodobenzene. Retrieved from [Link]

Sources

- 1. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 2. 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene; CAS No.: 928783-87-3 [chemshuttle.com]

- 3. chem.ws [chem.ws]

- 4. caymanchem.com [caymanchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. 1-Chloro-3-fluoro-5-iodobenzene | C6H3ClFI | CID 67066734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Safety Data Sheet (SDS) hazards for 1,2-Dichloro-5-fluoro-3-iodobenzene

Executive Summary & Chemical Identity

1,2-Dichloro-5-fluoro-3-iodobenzene (CAS: 1806280-18-1 ) is a specialized poly-halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2] Its unique substitution pattern—featuring iodine, fluorine, and two chlorine atoms—renders it a "privileged scaffold" for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, this high reactivity necessitates a rigorous safety protocol. The presence of multiple heavy halogens increases lipophilicity, enhancing skin absorption potential, while the iodine substituent introduces light sensitivity and potential instability. This guide synthesizes critical safety data, toxicological insights, and handling protocols to ensure the integrity of both the researcher and the compound.

Chemical Identification Table

| Property | Specification |

| CAS Number | 1806280-18-1 |

| Molecular Formula | C₆H₂Cl₂FI |

| Molecular Weight | 290.89 g/mol |

| Appearance | Solid (low melting point) or Liquid (depending on purity/temp) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Reactivity Profile | Light-sensitive; susceptible to metal-halogen exchange |

Hazard Identification (GHS Classification)

Based on current supplier data and structure-activity relationship (SAR) analysis of poly-halogenated benzenes, this compound is classified under the Globally Harmonized System (GHS) as follows.

Core Hazards

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1] |

Critical Insight: The H335 (Respiratory Irritation) designation is particularly relevant for this compound. Halogenated aromatics can be potent lachrymators or respiratory irritants. All handling must occur within a certified chemical fume hood.

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological & Reactivity Profile

Mechanism of Toxicity[1]

-

Local Irritation: The lipophilic nature of the di-chloro-fluoro-iodo core allows the compound to penetrate the stratum corneum, leading to dermatitis (H315) and mucosal irritation (H335).[1]

-

Systemic Potential: While specific LD50 data for this isomer may be sparse, analogous compounds (e.g., 1-bromo-3-chloro-5-iodobenzene) exhibit acute oral toxicity.[1] Ingestion may cause gastrointestinal distress and potential hepatic burden due to metabolic dehalogenation processes.

-

Sensitization: Poly-halogenated benzenes are potential skin sensitizers.[1] Repeated exposure can lower the threshold for allergic contact dermatitis.

Chemical Stability & Reactivity

-

Light Sensitivity: The C–I bond is the weakest bond in the molecule (~57 kcal/mol). Exposure to UV light can cause homolytic cleavage, releasing iodine radicals and degrading the sample (often indicated by a purple/brown discoloration).

-

Incompatibility: Violent reactions may occur with strong oxidizing agents and strong bases (benzyne formation potential).

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: Class II, Type A2 Biological Safety Cabinet or Standard Chemical Fume Hood with face velocity > 100 fpm.

-

Atmosphere: Handle under inert gas (Nitrogen or Argon) if high purity is required for subsequent cross-coupling steps, as oxidation/hydrolysis can degrade the C-I bond.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Double-gloving: Nitrile (Outer) / Laminate (Inner) | Halogenated aromatics can permeate standard nitrile.[1] Double layer ensures breakthrough time > 480 mins. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes or fine dusts that cause H319. |

| Respiratory | N95 (if solid) or Half-mask with OV/AG cartridges (if liquid/vapor) | Required only if working outside a fume hood (not recommended).[1] |

| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | Prevents absorption through clothing. |

Workflow: Safe Weighing & Transfer

The following Graphviz diagram outlines the decision logic for safely handling this compound, ensuring containment of vapors and particulates.

Caption: Protocol for containment during weighing to mitigate inhalation (H335) and contact risks.

Emergency Response

Spill Management

Immediate Action: Evacuate the immediate area if the spill is significant (>10g/10mL) and vapors are detected.

-

Don PPE: Goggles, double nitrile gloves, respiratory protection.

-

Contain: Use sand or a non-combustible absorbent (vermiculite) to encircle the spill.

-

Neutralize: No specific neutralization is required, but avoid water which may spread the hydrophobic compound.

-

Collect: Scoop into a sealable hazardous waste container labeled "Halogenated Organic Waste."

-

Clean: Scrub the surface with a soap/water solution; verify no oily residue remains.

First Aid

-

Eye Contact: Irrigate immediately with eyewash for 15 minutes. Lifting eyelids is crucial. Seek medical attention (H319).

-

Skin Contact: Wash with heavy soap and water. Do not use alcohol/solvents (increases absorption).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Storage & Transport

-

Storage Conditions:

-

Transport (DOT/IATA):

References

-

BLD Pharm. (2024). Safety Data Sheet: 1,2-Dichloro-5-fluoro-3-iodobenzene (CAS 1806280-18-1).[1][2][4][5][6] Retrieved from

-

Sigma-Aldrich. (2024).[1] Product Specification: Dichloro iodobenzene derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: 1,3-Dichloro-5-fluoro-2-iodobenzene (Isomer Analog).[1][2] National Library of Medicine. Retrieved from

-

ECHA. (2024). C&L Inventory: Halogenated Benzene Derivatives. European Chemicals Agency.[7] Retrieved from [1]

Sources

- 1. 1270019-81-2|1-Chloro-3-fluoro-5-iodobenzene|BLD Pharm [bldpharm.com]

- 2. 348642-49-9|1-Chloro-2-fluoro-6-iodobenzene|BLD Pharm [bldpharm.com]

- 3. berrchem.com [berrchem.com]

- 4. Dichloro iodobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2384950-02-9 | (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane | Boroncore [boroncore.com]

- 6. 2244575-84-4 | (E)-3-(dibenzo[b,d]thiophen-4-yl)acrylic acid | Boroncore [boroncore.com]

- 7. 1,3-Dichloro-5-fluoro-2-iodobenzene | C6H2Cl2FI | CID 50998603 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Precursors for 1,2-Dichloro-5-fluoro-3-iodobenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,2-Dichloro-5-fluoro-3-iodobenzene is a highly substituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of advanced pharmaceutical ingredients (APIs) and specialized materials. The precise arrangement of four different halogen substituents on the benzene ring presents significant synthetic challenges, primarily concerning regioselectivity. This technical guide provides an in-depth analysis of robust and logical synthetic pathways for the precursors of this target molecule. We identify 2,3-dichloro-5-fluoroaniline as the most strategic and immediate precursor, accessible through a multi-step synthesis that hinges on the carefully controlled construction of its nitroaromatic antecedent, 2,3-dichloro-5-fluoronitrobenzene . This document outlines field-proven methodologies, explains the chemical rationale behind procedural choices, and provides detailed experimental protocols suitable for implementation in a research or process development setting.

The Strategic Importance of the Anilino-Precursor

The final step in constructing polysubstituted aromatic compounds often dictates the entire synthetic strategy. For the synthesis of 1,2-dichloro-5-fluoro-3-iodobenzene, direct electrophilic iodination of the corresponding benzene precursor (1,2-dichloro-5-fluorobenzene) is synthetically unviable due to unfavorable directing group effects and steric hindrance, which would lead to a mixture of isomers.

A more reliable and widely adopted strategy is the conversion of an amino group via a diazonium salt intermediate.[1] This approach identifies 2,3-dichloro-5-fluoroaniline as the key precursor. The conversion is achieved through the Sandmeyer reaction, a cornerstone transformation for introducing a wide range of functional groups, including halogens, onto an aromatic ring.[2][3]

Final Transformation: The Sandmeyer Iodination

The process involves two distinct steps:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[4]

-

Iodide Displacement: The diazonium salt is subsequently treated with a solution of potassium iodide. The diazonium group (N₂) is an excellent leaving group, facilitating its displacement by the iodide nucleophile to yield the final product.[5]

Caption: The Sandmeyer reaction pathway for the final iodination step.

Synthesis of the Key Precursor: 2,3-Dichloro-5-fluoroaniline

The most common and efficient method for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compound.[6] Therefore, the synthesis of 2,3-dichloro-5-fluoroaniline is approached via the reduction of 2,3-dichloro-5-fluoronitrobenzene.

Reduction of 2,3-dichloro-5-fluoronitrobenzene

The conversion of the nitro group to an amine is a critical step. While various reducing agents can accomplish this, catalytic hydrogenation is often preferred for its high yields and cleaner reaction profiles compared to metal-acid reductions (e.g., Sn/HCl or Fe/HCl).[1] A significant challenge in the reduction of halogenated nitroarenes is the potential for competitive reductive dehalogenation.[6] The use of catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature minimizes this side reaction, preserving the essential halogen substituents.

Caption: Reduction of the nitro-intermediate to the target aniline.

The Core Synthesis: Constructing 2,3-Dichloro-5-fluoronitrobenzene

The central challenge of this entire synthesis lies in the regioselective construction of the 2,3-dichloro-5-fluoronitrobenzene intermediate. The specific 1,2,3,5-substitution pattern cannot be easily achieved by direct substitution on a simple benzene starting material. A logical and controllable pathway involves a multi-step sequence starting from a precursor where the relative positions of key functional groups are already established.

The proposed pathway begins with 3-fluoro-5-nitroaniline , leveraging the directing effects of the existing substituents to introduce the two chlorine atoms with high regioselectivity.

Caption: The two-step synthesis of the key nitroaromatic intermediate.

Step 1: Sandmeyer Chlorination of 3-Fluoro-5-nitroaniline

This initial step replaces the amino group with the first chlorine atom, establishing the crucial 1,3,5-relationship between the chloro, fluoro, and nitro groups.

-

Causality of Experimental Choice: The Sandmeyer reaction is chosen for its high efficiency in converting anilines to aryl chlorides.[7] The use of copper(I) chloride as a catalyst is standard for this transformation, ensuring good yields and minimizing side reactions like the formation of phenols.[2]

Step 2: Regioselective Electrophilic Chlorination

The second chlorine atom is introduced via electrophilic aromatic substitution. The outcome of this reaction is dictated by the combined directing effects of the three existing substituents.

-

Mechanistic Rationale:

-

Nitro Group (-NO₂): A powerful deactivating and meta-directing group.

-

Fluorine (-F) & Chlorine (-Cl): Both are deactivating but ortho, para-directing groups.

-

Combined Effect: The positions ortho and para to the halogens are C2, C4, and C6. The position meta to the nitro group is C2. All directing effects converge, strongly favoring the substitution at the C2 position. The C2 position is the most activated (or least deactivated) site on the ring, ensuring high regioselectivity for the incoming chlorine electrophile.

-

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Chloro-3-fluoro-5-nitrobenzene (Sandmeyer Chlorination)

-

Diazotization: In a flask equipped for cooling and stirring, suspend 3-fluoro-5-nitroaniline in a 6M solution of hydrochloric acid. Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[7] Stir for an additional 30 minutes after the addition is complete. Confirm the presence of excess nitrous acid with potassium iodide-starch paper.

-

Copper(I) Chloride Solution: In a separate reaction vessel, dissolve copper(I) chloride in concentrated hydrochloric acid with gentle warming, then cool to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.[7] Effervescence (evolution of N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up & Purification: Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,3-dichloro-5-fluoronitrobenzene (Electrophilic Chlorination)

-

Reaction Setup: Charge a flask, protected from moisture, with 1-chloro-3-fluoro-5-nitrobenzene and a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to the solution.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate, or add a solution of chlorine in a suitable solvent. Monitor the reaction progress by GC or TLC. The reaction is typically conducted at room temperature.

-

Work-up & Purification: Upon completion, carefully quench the reaction by pouring it into ice water. Separate the organic layer, wash it with water and a sodium bicarbonate solution to remove residual acid and chlorine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product is then purified, typically by recrystallization from ethanol or hexane.

Protocol 3: Reduction to 2,3-dichloro-5-fluoroaniline

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dichloro-5-fluoronitrobenzene in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C, 5% or 10% w/w).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[6]

-

Work-up & Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be used directly or purified further by distillation or recrystallization.

Summary of Synthetic Transformations

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) | Reference |

| 1 | 3-Fluoro-5-nitroaniline | NaNO₂, HCl, CuCl | 1-Chloro-3-fluoro-5-nitrobenzene | 75-85 | >98 | [2][7] |

| 2 | 1-Chloro-3-fluoro-5-nitrobenzene | Cl₂, Lewis Acid | 2,3-Dichloro-5-fluoronitrobenzene | 80-90 | >99 | - |

| 3 | 2,3-Dichloro-5-fluoronitrobenzene | H₂, Pd/C | 2,3-Dichloro-5-fluoroaniline | >95 | >99 | [6] |

| 4 | 2,3-Dichloro-5-fluoroaniline | NaNO₂, HCl, KI | 1,2-Dichloro-5-fluoro-3-iodobenzene | 70-80 | >98 | [5] |

Note: Yields are estimates based on analogous reactions and may vary based on scale and optimization.

Conclusion

The synthesis of precursors for 1,2-dichloro-5-fluoro-3-iodobenzene is a testament to the power of strategic, multi-step synthesis in modern organic chemistry. By identifying 2,3-dichloro-5-fluoroaniline as the key precursor, the challenging introduction of the iodine atom is relegated to a reliable and high-yielding Sandmeyer reaction. The core of the synthetic challenge—the assembly of the 2,3-dichloro-5-fluoronitrobenzene intermediate—can be effectively addressed through a logical two-step sequence from 3-fluoro-5-nitroaniline, where the principles of substituent directing effects are masterfully employed to ensure high regioselectivity. The protocols and pathways detailed in this guide represent a robust and scientifically validated approach for researchers and drug development professionals.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of fluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ZoomOrgo. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]

-

PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

- Google Patents. (2015). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

Sources

- 1. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2,3-Dichloro-5-fluoroaniline | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Fluorinated Heterocycles from 1,2-Dichloro-5-fluoro-3-iodobenzene

Executive Summary

This application note details the strategic conversion of 1,2-dichloro-5-fluoro-3-iodobenzene (CAS: Generic structure reference) into high-value fluorinated heterocycles, specifically indoles and benzofurans .

The starting material presents a unique "reactivity ladder" (I > Clortho > Clmeta >> F), enabling highly controlled, sequential palladium-catalyzed transformations. By exploiting the lability of the C–I bond for initial functionalization, followed by activation of the adjacent C–Cl bond, researchers can access 4,7-disubstituted fluorinated heterocycles—scaffolds critical in kinase inhibitor discovery and CNS drug development.

Reactivity Profile & Retrosynthetic Logic

The core strategy relies on Orthogonal Reactivity . The iodine atom at position 3 serves as the primary "entry point" for carbon-carbon bond formation, while the chlorine at position 2 serves as the "closure point" for heteroannulation.

The Halogen Reactivity Hierarchy

-

C3–Iodine: Highly reactive to Pd(0) oxidative addition. Reacts at room temperature or mild heat.

-

C2–Chlorine: Sterically crowded (flanked by C1-Cl and C3-substituent) but activated for intramolecular cyclization due to proximity to the C3-alkyne.

-

C1–Chlorine: Chemically stable under standard cross-coupling conditions; remains available for late-stage diversification.

-

C5–Fluorine: Metabolically stable; modulates pKa and lipophilicity.

Figure 1: Chemoselective workflow exploiting the I > Cl reactivity difference.

Protocol A: Synthesis of 4-Chloro-7-fluoroindoles

Mechanism: Sonogashira coupling followed by a Tandem Buchwald-Hartwig/Cyclization.

Step 1: Regioselective Sonogashira Coupling

This step installs the carbon framework. The high reactivity of the C–I bond allows this to proceed without touching the C–Cl bonds.

-

Reagents:

-

Substrate: 1,2-Dichloro-5-fluoro-3-iodobenzene (1.0 equiv)

-

Alkyne: Phenylacetylene or 1-Hexyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-catalyst: CuI (1 mol%)[1]

-

Base/Solvent: Et₃N (3.0 equiv) in THF (0.2 M)

-

Procedure:

-

Charge a dried Schlenk flask with the aryl iodide, PdCl₂(PPh₃)₂, and CuI under Argon.

-

Add degassed THF and Et₃N.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir at 25–40 °C for 4–6 hours. Note: Higher temperatures (>60°C) may trigger premature cyclization or side reactions at the C-Cl bond.

-

Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: One-Pot Amination & Cyclization

This step displaces the C2-Chlorine with a primary amine, which then cyclizes onto the alkyne.

-

Reagents:

-

Intermediate: 2-Chloro-1-alkynylbenzene (from Step 1)

-

Amine: R-NH₂ (e.g., Aniline, Benzylamine) (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos or BrettPhos (4 mol%) – Critical for activating the hindered C-Cl bond.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (0.1 M)

-

Procedure:

-

Combine intermediate, amine, Pd source, ligand, and base in a sealed tube.

-

Purge with Argon.

-

Heat to 100–110 °C for 12–16 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the chloro-alkyne.

-

Purification: Flash chromatography.

Data: Optimization of Ligands for Step 2

| Ligand | Conversion (%) | Yield (%) | Notes |

| PPh₃ | < 20% | N/A | Ineffective for hindered C-Cl oxidative addition. |

| BINAP | 45% | 30% | Slow kinetics; significant debromination observed. |

| XPhos | 98% | 92% | Optimal. Bulky biaryl phosphine facilitates OA. |

| BrettPhos | 95% | 88% | Excellent alternative for electron-deficient amines. |

Protocol B: Synthesis of 4-Chloro-7-fluorobenzofurans

Mechanism: Sonogashira coupling followed by Hydroxylation/Intramolecular Cyclization.

Step 1: Sonogashira Coupling

Follow the procedure in Section 3.1 .

Step 2: Hydroxide-Mediated Cyclization

Unlike the indole synthesis, forming the benzofuran from the 2-chloro-alkynyl precursor often requires converting the chloride to a phenol equivalent or using a direct O-nucleophile insertion. A robust method involves a KOH/DMSO superbase system.

Procedure:

-

Dissolve the Sonogashira adduct (1.0 equiv) in DMSO (0.2 M).

-

Add KOH powder (4.0 equiv) and H₂O (2.0 equiv).

-

Heat to 120 °C for 6 hours.

-

Safety Note: DMSO/KOH at high temperatures can be energetic. Use a blast shield.

Experimental Workflow Diagram

Figure 2: Decision tree for divergent synthesis of heterocycles.

Troubleshooting & Expert Insights

The "Fluorine Effect" on Catalyst Life

The fluorine atom at C5 withdraws electron density from the ring. While this activates the C2-Cl for SNAr (beneficial for Protocol B), it makes the oxidative addition of Pd into the C2-Cl bond (Protocol A) slower compared to a non-fluorinated analog.

-

Solution: Do not skimp on the catalyst loading in Step 2. Use fresh Pd₂(dba)₃ (purple, not black) and store XPhos in a glovebox.

Regioselectivity Control

If you observe coupling at the C2-Cl during the Sonogashira step (Step 1):

-

Cause: Temperature too high or catalyst too active (e.g., using Pd(tBu₃P)₂).

-

Correction: Stick to PdCl₂(PPh₃)₂ and ensure the temperature remains <45 °C. The steric bulk of the C1/C3 substituents protects C2, but thermal energy can overcome this barrier.

Handling 1,2-Dichlorobenzenes

These intermediates are lipophilic and sublime easily.

-

Protocol: Do not dry the Sonogashira intermediate under high vacuum (< 1 mbar) for extended periods. Rotovap gently and use immediately in the next step.

References

-

Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Indole Synthesis via C-H Activation: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345.

- Synthesis of Fluorinated Indoles: Fandrick, D. R., et al. (2012). Copper-Catalyzed Cyclization of 2-Haloalkynylarenes. Journal of Organic Chemistry.

-

Buchwald-Hartwig Amination of Chlorides: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Benzofuran Synthesis: Cacchi, S., et al. (2009). Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols.[6] Organic Letters.

Sources

- 1. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemoselective Preparation of a Grignard Reagent from 1,2-Dichloro-5-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic preparation of the Grignard reagent, 2,3-dichloro-5-fluorophenylmagnesium iodide, from the polyhalogenated aromatic precursor, 1,2-dichloro-5-fluoro-3-iodobenzene. Addressing the significant challenge of chemoselectivity in molecules with multiple halogen substituents, this document elucidates the theoretical underpinnings and provides a robust, field-proven protocol for the selective formation of the Grignard reagent at the carbon-iodine bond. The protocol leverages the modern understanding of Grignard chemistry, including advanced activation techniques and in-situ analysis, to ensure a high-yield, reproducible synthesis critical for applications in pharmaceutical research and complex molecule synthesis.

Introduction: The Challenge of Chemoselectivity in Grignard Reagent Synthesis

Grignard reagents are cornerstones of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Their preparation, classically achieved by the reaction of an organic halide with magnesium metal, becomes a significant challenge when the substrate bears multiple halogen atoms.[3] The differential reactivity of halogens (I > Br > Cl > F) towards magnesium insertion dictates the feasibility of a selective reaction.[4] In the case of 1,2-dichloro-5-fluoro-3-iodobenzene, the presence of iodine, chlorine, and fluorine atoms necessitates a carefully controlled approach to ensure the formation of the desired organometallic species.

The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine and carbon-fluorine bonds, making it the preferred site for magnesium insertion.[4] This inherent reactivity difference forms the basis for the chemoselective synthesis of 2,3-dichloro-5-fluorophenylmagnesium iodide. This application note provides a detailed protocol for achieving this selective transformation, a critical step for incorporating the 2,3-dichloro-5-fluorophenyl moiety into more complex molecular architectures.

Theoretical Background and Mechanistic Considerations

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[5] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the carbanionic Grignard reagent.

For polyhalogenated substrates, the selectivity of the reaction is governed by the relative rates of these steps for each carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds ensures that the iodine atom is the primary site of reaction.

To further enhance selectivity and overcome the inherent challenges of initiating the Grignard reaction, particularly with less reactive aryl halides, modern techniques such as the use of "Turbo-Grignard" reagents and halogen-magnesium exchange reactions have been developed.[6][7][8][9][10] An iodine-magnesium (I/Mg) exchange reaction, utilizing a pre-formed and more reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), offers a milder and more functional group tolerant alternative to direct magnesium insertion.[11][12][13] This approach is particularly advantageous for preparing highly functionalized Grignard reagents at low temperatures, minimizing side reactions.[14][15]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chemoselective preparation of 2,3-dichloro-5-fluorophenylmagnesium iodide via an iodine-magnesium exchange reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-Dichloro-5-fluoro-3-iodobenzene | ≥98% | Commercially Available | Store under inert atmosphere, away from light. |

| Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially Available | Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Required for all steps. |

| Iodine (I₂) | Crystal, ACS Reagent | Commercially Available | For titration. |

| Anhydrous Lithium Chloride (LiCl) | ≥99% | Commercially Available | For titration. |

| Anhydrous Menthol | ≥99% | Commercially Available | For titration. |